molecular formula C10H11ClFNO B7821313 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine

3-((2-Chloro-4-fluorobenzyl)oxy)azetidine

Cat. No.: B7821313
M. Wt: 215.65 g/mol
InChI Key: ANVZERPGEDJKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((2-Chloro-4-fluorobenzyl)oxy)azetidine” is a chemical compound with the formula C₁₀H₁₂Cl₂FNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H11ClFNO/c11-10-3-8(12)2-1-7(10)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 . This code provides a unique representation of the compound’s molecular structure .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 252.11 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .

Mechanism of Action

The mechanism of action for “3-((2-Chloro-4-fluorobenzyl)oxy)azetidine” is not specified in the search results. As a research chemical, its effects would depend on the context of the experiment .

Safety and Hazards

“3-((2-Chloro-4-fluorobenzyl)oxy)azetidine” is classified as an irritant . In case of exposure, it’s recommended to move the victim into fresh air, wash off with soap and plenty of water, and consult a doctor . It’s also advised to avoid dust formation and contact with skin and eyes .

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-10-3-8(12)2-1-7(10)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVZERPGEDJKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.